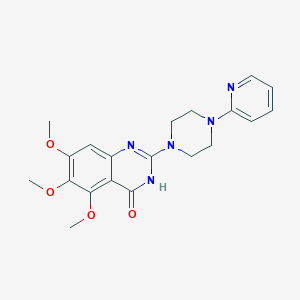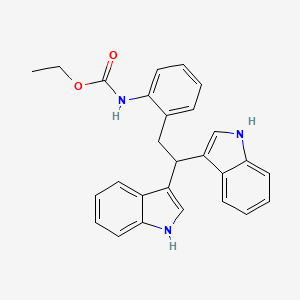![molecular formula C6H7NO2 B12921708 (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is a heterocyclic compound that belongs to the class of oxazolones.
Métodos De Preparación
The synthesis of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino alcohols with carbonyl compounds, followed by cyclization to form the oxazolone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule
Common reagents used in these reactions include chiral squaramides for enantioselective additions and tertiary amine-urea compounds for asymmetric reactions . Major products formed from these reactions include highly functionalized γ-keto esters and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a chiral catalyst, facilitating the formation of enantioselective products . The compound’s structure allows it to participate in various chemical transformations, making it a versatile tool in organic synthesis .
Comparación Con Compuestos Similares
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one can be compared with other oxazolones and heterocyclic compounds:
Oxazol-5-(4H)-ones: These compounds share similar reactivity and are used in the synthesis of amino acids and other heterocycles.
Pyrrolo[1,2-c]thiazoles: These compounds have similar structural features and are used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the ability to form highly functionalized products with excellent stereoselectivity .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(7aS)-5,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(7)4-9-6/h1-2,5H,3-4H2/t5-/m0/s1 |
Clave InChI |
BOEKBAFJZFGCRD-YFKPBYRVSA-N |
SMILES isomérico |
C1C=C[C@@H]2N1C(=O)OC2 |
SMILES canónico |
C1C=CC2N1C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


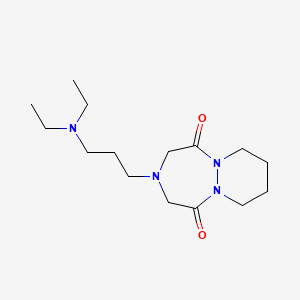
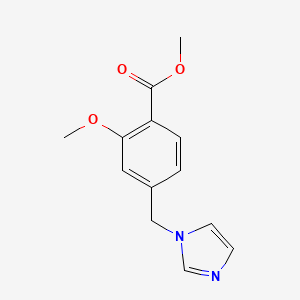

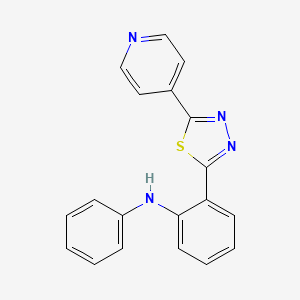
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)

![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
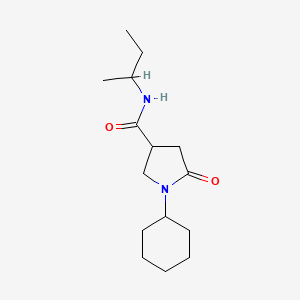
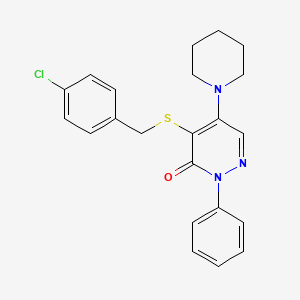
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
